molecular formula C3H7FNO2P B605756 (2R)-2-fluoro-3-phosphorosooxypropan-1-amine CAS No. 805251-29-0

(2R)-2-fluoro-3-phosphorosooxypropan-1-amine

Cat. No. B605756
M. Wt: 139.07
InChI Key: ZUHQHFXKGMALPO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-3355, also known as Lesogaberan, is a GABA(B)-receptor agonist reflux inhibitor.

Scientific Research Applications

Chiral Derivatization Agent

  • The compound 2-fluoro-2-phenyl-1-aminoethane, similar in structure to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, has been synthesized from styrene and used as a chiral derivatizing agent. The separated enantiomers' absolute configurations were determined, and the compound was found useful in differentiating amides prepared with chiral acids by fluorine NMR (Hamman, 1989).

Analytical Chemistry Applications

  • Marfey's reagent, which is structurally related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is utilized as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and other amine compounds. This reagent has been applied in amino acid, short peptide, and pharmaceutical compound analysis, offering advantages and disadvantages compared to other pre-column derivatization techniques and direct chromatographic separations (B'hymer, Montes-Bayón, & Caruso, 2003).

Enantiomeric Excess Determination

  • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is used as a chiral resolution reagent. It reacts with various α-chiral primary and secondary amines, facilitating the straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Sigma Receptor Ligand Research

  • Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally similar to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, have been discovered as new sigma receptor ligands, showing varied selectivity for the receptor subtypes. These compounds provide insights into receptor binding and activity (Schinor et al., 2020).

Fluorogenic Assays and Biomolecule Labeling

  • Fluorescence-based amine-reactive dyes, like those derived from meso-carboxyBODIPY and incorporating fluorine atoms, are used for sensing amines and labeling biomolecules. These compounds undergo significant changes in emission spectra and intensity upon conjugation with target molecules, enabling applications such as detecting food spoilage, staining proteins, and synthesis of organelle-specific fluorescence microscope imaging reagents (Jeon et al., 2020).

Antibacterial Agent Synthesis

  • Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which have structural similarities to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, are synthesized and evaluated for their antibacterial activities. They provide valuable insights into structure-activity relationships in the development of new antibacterial agents (Egawa et al., 1984).

properties

CAS RN

805251-29-0

Product Name

(2R)-2-fluoro-3-phosphorosooxypropan-1-amine

Molecular Formula

C3H7FNO2P

Molecular Weight

139.07

IUPAC Name

(R)-3-amino-2-fluoropropyl phosphenite

InChI

1S/C3H7FNO2P/c4-3(1-5)2-7-8-6/h3H,1-2,5H2/t3-/m1/s1

InChI Key

ZUHQHFXKGMALPO-GSVOUGTGSA-N

SMILES

P(=O)OC[C@H](F)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-3355, AZD3355, AZD 3355, Lesogaberan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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